molecular formula C16H19NO2 B2874094 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine CAS No. 43071-00-7

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine

Cat. No.: B2874094
CAS No.: 43071-00-7
M. Wt: 257.333
InChI Key: PKTLIDMRTCKHIM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is a chiral phenethylamine derivative of significant interest in chemical and pharmaceutical research. With the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol, this compound serves as a versatile building block in organic synthesis . Its structure, featuring both phenyl and 3,4-dimethoxyphenyl rings attached to an ethylamine backbone, makes it a valuable intermediate for the development of more complex molecules, including potential pharmacologically active compounds . Research into similar 3,4-dimethoxyphenyl-containing structures has shown a range of biological activities, such as affinity for serotonin receptors and potential as monoamine oxidase inhibitors, highlighting the research value of this chemical scaffold . One prominent application of related compounds is in neuroscientific and pharmacological studies. For instance, derivatives of the 3,4-dimethoxyphenethylamine structure have been investigated for their serotonergic activity and have been identified as natural constituents in certain cactus species . Furthermore, recent scientific investigations have explored novel N-(3,4-dimethoxyphenyl)acetamide derivatives as promising anticonvulsant agents with multifactor mechanisms of action, underscoring the potential of this chemotype in central nervous system drug discovery . This compound is provided for research applications only, such as use as a standard in analytical chemistry, a precursor in method development, and an intermediate in the asymmetric synthesis of specialty chemicals . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTLIDMRTCKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-nitroethane, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects. The compound may also interact with other receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurotransmission .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Shares the 3,4-dimethoxyphenethylamine backbone but is functionalized as a benzamide (amide group replaces the amine in the target compound).
  • Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30-minute reaction) .
  • Properties : Melting point = 90°C; characterized by NMR (Tables 1 and 2 in ).

Lignin Model Compounds

  • Examples: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-ol (1b) 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (2)
  • Reactivity : These compounds undergo β-O-4 bond cleavage under alkaline conditions (e.g., KOtBu/tBuOH). The 3,4-dimethoxy group stabilizes intermediates during degradation, suggesting that similar substituents in the target compound may enhance stability in basic environments .
  • Key Insight : The electron-rich 3,4-dimethoxy moiety facilitates resonance stabilization, a feature that could influence the target compound’s reactivity in oxidation or electrophilic substitution reactions.

Triazole-Thioacetic Acid Derivatives

  • Examples : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids .
  • Synthesis : Derived from 3,4-dimethoxyphenyl-substituted triazoles; esterified to produce bioactive derivatives.
  • Toxicity Prediction : Computational models (GUSAR-online) predict low acute toxicity for these compounds, highlighting the role of methoxy groups in modulating toxicity profiles .
  • Comparison : The triazole ring introduces heterocyclic rigidity, contrasting with the flexible ethanamine chain in the target compound. This difference may affect pharmacokinetic properties like metabolic stability.

Diphenylethylamine Derivatives

  • Examples: 2,2-Diphenylethan-1-amine (diphenylethylamine) 2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol
  • Structure vs. Target : Diphenylethylamine lacks methoxy groups but shares a phenyl-substituted ethanamine core. The dichloro derivative in replaces methoxy with chloro substituents, enhancing lipophilicity.

Reactivity and Functional Insights

  • Electron-Donating Effects : The 3,4-dimethoxy groups in the target compound likely enhance resonance stabilization in aromatic electrophilic substitution, analogous to lignin models .
  • Alkaline Stability : Unlike lignin models with β-O-4 bonds, the target compound’s amine group may resist alkaline cleavage but could undergo deprotonation or oxidation under harsh conditions.
  • Biological Interactions : The primary amine in the target compound may exhibit stronger hydrogen-bonding capacity compared to amide (Rip-B) or triazole derivatives, influencing receptor binding .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine, often referred to as a phenethylamine derivative, has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including neuropharmacological effects, cytotoxicity against various cancer cell lines, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H23NO2\text{C}_{18}\text{H}_{23}\text{N}O_{2}

This structure features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the aromatic ring.

1. Neuropharmacological Effects

Research indicates that phenethylamines can have psychoactive effects, influencing neurotransmitter systems such as serotonin and dopamine. A study on related compounds has shown that modifications in the structure can significantly alter their affinity for neurotransmitter receptors .

Table 1: Summary of Neuropharmacological Studies

CompoundTarget ReceptorAffinity (Ki)Effect
This compoundSerotonin (5-HT2A)50 nMAgonist
Related PhenethylamineDopamine (D2)30 nMAntagonist

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential anticancer properties of this compound. In vitro studies revealed that it exhibits significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Mitochondrial disruption

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and cell cycle regulation.

3. Antimicrobial Activity

The antimicrobial properties of phenethylamines are well-documented. Studies have shown that derivatives like this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's efficacy against these pathogens highlights its potential as an antimicrobial agent.

Case Studies

Several case studies illustrate the biological activities of related phenethylamines:

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of various phenethylamines, including analogs of our compound. Results indicated varying degrees of neurotoxicity depending on structural modifications, emphasizing the need for careful design in drug development .
  • Cancer Cell Line Testing : In a comparative study of multiple phenethylamines, it was found that compounds with methoxy substitutions demonstrated enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts .

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